molecular formula C21H24N2O3 B2539068 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 394228-63-8

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B2539068
CAS No.: 394228-63-8
M. Wt: 352.434
InChI Key: GXWBCHYVZFNGPZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenol or pyrazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is not well-understood. it is likely to interact with various molecular targets and pathways due to its complex structure. The phenol and pyrazole groups suggest potential interactions with enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol include other substituted phenols and pyrazoles. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .

Properties

CAS No.

394228-63-8

Molecular Formula

C21H24N2O3

Molecular Weight

352.434

IUPAC Name

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23)

InChI Key

GXWBCHYVZFNGPZ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C

solubility

not available

Origin of Product

United States

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